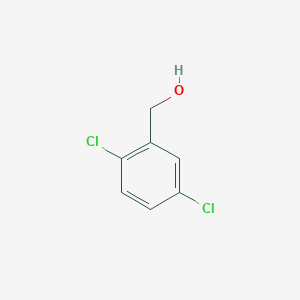

(2,5-dichlorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEIGNVIDJNUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187745 | |

| Record name | 2,5-Dichlorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34145-05-6 | |

| Record name | 2,5-Dichlorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34145-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034145056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,5-Dichlorophenyl)methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG5983X4A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2,5-dichlorophenyl)methanol

CAS Number: 34145-05-6

This technical guide provides a comprehensive overview of (2,5-dichlorophenyl)methanol, a halogenated aromatic alcohol. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers its chemical properties, synthesis, applications, and safety information.

Chemical and Physical Properties

This compound, also known as 2,5-dichlorobenzyl alcohol, is a white crystalline powder at room temperature. It possesses a molecular formula of C₇H₆Cl₂O and a molecular weight of approximately 177.03 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34145-05-6 | |

| Molecular Formula | C₇H₆Cl₂O | |

| Molecular Weight | 177.03 g/mol | |

| Appearance | White fine crystalline powder | [2] |

| Melting Point | 79-80 °C | |

| Boiling Point | 266 °C | |

| Flash Point | 114 °C | |

| Solubility | Limited solubility in water, soluble in organic solvents. | |

| InChI Key | LCEIGNVIDJNUGF-UHFFFAOYSA-N | |

| SMILES | OCc1cc(Cl)ccc1Cl |

Synthesis

The synthesis of this compound can be achieved through the reduction of the corresponding aldehyde, 2,5-dichlorobenzaldehyde. A common and effective method involves the use of sodium borohydride in an alcoholic solvent.

Experimental Protocol: Reduction of 2,5-dichlorobenzaldehyde

This protocol describes a general procedure for the reduction of an aromatic aldehyde to its corresponding alcohol using sodium borohydride.

Materials:

-

2,5-dichlorobenzaldehyde

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

3 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,5-dichlorobenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice-water bath.

-

Slowly add sodium borohydride to the stirred solution in small portions. The addition is exothermic and may cause bubbling.

-

After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for approximately 20-30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[3]

-

Pour the reaction mixture into a separatory funnel.

-

Add water and dichloromethane to the separatory funnel.

-

Add 3 M sodium hydroxide solution to decompose the borate salts.[3]

-

Shake the funnel vigorously and allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer.

-

Drain the organic layer into an Erlenmeyer flask.

-

Wash the aqueous layer with an additional portion of dichloromethane and combine the organic layers.

-

Wash the combined organic layers with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound primarily serves as a versatile building block in organic synthesis. Its utility is demonstrated in various chemical transformations.

One notable application is its participation in ruthenium-catalyzed oxidations. Specifically, it can be oxidized to 2,5-dichlorobenzaldehyde using periodic acid (H₅IO₆) as the oxidant, catalyzed by [Ru(acac)₂(CH₃CN)₂]PF₆.[2] This reaction highlights its role as a stable precursor to the corresponding aldehyde, which is a common intermediate in the synthesis of more complex molecules.

While its direct biological activity is not extensively documented, its isomeric counterpart, 2,4-dichlorobenzyl alcohol, is a known mild antiseptic with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections.[4][5] The mechanism of action for 2,4-dichlorobenzyl alcohol is thought to involve the denaturation of external proteins and the rearrangement of tertiary protein structures.[4] this compound is also noted as an impurity (Impurity A) of 2,4-Dichlorobenzyl alcohol in the European Pharmacopoeia, indicating its relevance in the quality control of pharmaceutical products.[2]

Caption: Role as a synthetic intermediate.

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the benzylic protons (CH₂), the hydroxyl proton (OH), and the aromatic protons. |

| ¹³C NMR | Resonances for the benzylic carbon, and the aromatic carbons, including those bonded to chlorine and the hydroxymethyl group. |

| FTIR | Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C-O stretching, and C-Cl stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Safety and Handling

This compound is classified as a combustible solid and requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent).

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place.

In case of exposure, it is crucial to seek medical attention and follow standard first-aid procedures.

References

- 1. scbt.com [scbt.com]

- 2. 2,5-DICHLOROBENZYL ALCOHOL | 34145-05-6 [chemicalbook.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Dichlorobenzyl Alcohol

Introduction

2,5-Dichlorobenzyl alcohol (CAS No: 34145-05-6) is a halogenated aromatic alcohol.[1][2] This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature and safety data. It is intended to serve as a technical resource for professionals in research and development. The information is presented with clarity and precision, including tabulated data, experimental methodologies, and graphical representations of relevant processes.

Chemical Identity and Physical Properties

2,5-Dichlorobenzyl alcohol is a white, crystalline solid at room temperature.[2][3][4] It is characterized by the presence of a benzyl alcohol core substituted with two chlorine atoms at the 2 and 5 positions of the phenyl ring.

Physical and Chemical Data Summary

The fundamental physical and chemical properties of 2,5-dichlorobenzyl alcohol are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂O | [1][5] |

| Molecular Weight | 177.03 g/mol | [1] |

| CAS Number | 34145-05-6 | [1][5] |

| Appearance | White fine crystalline powder | [2][3][4] |

| Melting Point | 79-80 °C | [1][2][4][6][7] |

| Boiling Point | 265.7 °C | [6] |

| Flash Point | 114.3 °C | [6] |

| pKa | 13.69 ± 0.10 (Predicted) | [2] |

| LogP (Octanol/Water) | 2.486 (Calculated) | [8] |

| Water Solubility | log10WS = -2.98 (Calculated) | [8] |

| InChI Key | LCEIGNVIDJNUGF-UHFFFAOYSA-N | [1][8] |

| SMILES | OCc1cc(Cl)ccc1Cl | [1][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While a comprehensive set of spectra for 2,5-dichlorobenzyl alcohol is not uniformly available, typical spectral characteristics for benzyl alcohols and their derivatives are well-documented.

| Spectroscopy | Characteristic Absorptions | Source(s) |

| ¹H NMR | Signals for the -CH₂O- protons are expected around 3.4-4.5 δ. Aromatic protons will appear in the deshielded region. The O-H proton signal may be broad and its position variable due to exchange. | [9] |

| ¹³C NMR | The carbon atom bonded to the hydroxyl group typically absorbs in the 50-80 δ range. A ¹³C NMR spectrum is available for this compound. | [9][10] |

| IR Spectroscopy | A strong C-O stretching absorption is expected near 1050 cm⁻¹. A characteristic broad O-H stretching band appears between 3300-3600 cm⁻¹. C-Cl absorptions are typically found in the 700-800 cm⁻¹ region. | [9][11] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for benzyl alcohols and isotopic patterns for two chlorine atoms. | [10] |

Chemical Properties and Reactivity

Stability and Storage

2,5-Dichlorobenzyl alcohol is stable under normal conditions.[3] For long-term storage, it should be kept in a tightly closed container in a dry, cool, and well-ventilated place, typically at temperatures between 10°C and 25°C.[3] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

Reactivity

As a primary alcohol, 2,5-dichlorobenzyl alcohol can undergo oxidation to form the corresponding aldehyde (2,5-dichlorobenzaldehyde) and subsequently the carboxylic acid (2,5-dichlorobenzoic acid). One documented method involves a ruthenium-catalyzed oxidation using periodic acid (H₅IO₆) as the oxidant.[2][4][7]

Caption: Oxidation of 2,5-Dichlorobenzyl Alcohol.

Experimental Protocols

Synthesis of 2,5-Dichlorobenzyl Alcohol

A common method for synthesizing substituted benzyl alcohols is the reduction of the corresponding aldehyde.

Objective: To synthesize 2,5-dichlorobenzyl alcohol from 2,5-dichlorobenzaldehyde.

Materials:

-

2,5-Dichlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (or Methanol)

-

Deionized water

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 2,5-dichlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2,5-dichlorobenzyl alcohol.

Caption: Workflow for Synthesis of 2,5-Dichlorobenzyl Alcohol.

Spectroscopic Analysis Protocol (General)

Objective: To confirm the identity and purity of synthesized 2,5-dichlorobenzyl alcohol.

Procedure (¹H NMR):

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectrum (phasing, baseline correction, and integration) and analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.

Biological and Pharmacological Context

While specific signaling pathway data for the 2,5-isomer is limited, information on related dichlorobenzyl alcohol isomers provides context for its potential biological activities. The 2,4-isomer is known as a mild antiseptic used in throat lozenges.[12][13][14] Its mechanism is thought to involve the denaturation of microbial proteins and a potential blockade of sodium channels, contributing to a local anesthetic effect.[12] The 2,5-isomer has been described as a herbicide that inhibits enzymes in amino acid and fatty acid biosynthesis in plants.

Caption: Conceptual Antiseptic Mechanism.

Disclaimer: This guide is for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with institutional safety protocols and with reference to a comprehensive Safety Data Sheet (SDS).[3]

References

- 1. 2,5-Dichlorobenzyl alcohol 99 34145-05-6 [sigmaaldrich.com]

- 2. 2,5-DICHLOROBENZYL ALCOHOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,5-DICHLOROBENZYL ALCOHOL | 34145-05-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2,5-DICHLOROBENZYL ALCOHOL CAS#: 34145-05-6 [m.chemicalbook.com]

- 7. 2,5-Dichlorobenzyl alcohol 99 34145-05-6 [sigmaaldrich.com]

- 8. 2,5-dichlorobenzylic alcohol (CAS 34145-05-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 2,5-DICHLOROBENZYL ALCOHOL(34145-05-6) 13C NMR [m.chemicalbook.com]

- 11. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 12. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. worldwidejournals.com [worldwidejournals.com]

- 14. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Isomers of (2,5-dichlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of dichlorophenylmethanol, with a specific focus on (2,5-dichlorophenyl)methanol and its related positional isomers. This document details the nomenclature, physicochemical properties, and synthetic methodologies for these compounds, which are valuable intermediates in the pharmaceutical and agrochemical industries.

Introduction to Dichlorophenylmethanol Isomers

Dichlorophenylmethanol, also known as dichlorobenzyl alcohol, consists of a benzyl alcohol backbone with two chlorine atoms substituted on the phenyl ring. There are six possible constitutional isomers depending on the positions of the two chlorine atoms. These isomers exhibit distinct physical and chemical properties due to the differential electronic and steric effects of the chlorine substituents on the aromatic ring and the benzylic alcohol functional group.

The six structural isomers are:

-

(2,3-dichlorophenyl)methanol

-

(2,4-dichlorophenyl)methanol

-

This compound

-

(2,6-dichlorophenyl)methanol

-

(3,4-dichlorophenyl)methanol

-

(3,5-dichlorophenyl)methanol

This guide will systematically present the nomenclature and key physicochemical data for each of these isomers.

Nomenclature and Structural Representation

The systematic naming of these isomers follows IUPAC nomenclature rules. The structures of the six isomers are depicted below, illustrating the varied substitution patterns on the phenyl ring.

Physicochemical Properties

The physicochemical properties of the dichlorophenylmethanol isomers are summarized in the table below. These properties are crucial for their application in synthesis, purification, and formulation development. All isomers share the same molecular formula (C₇H₆Cl₂O) and a molecular weight of approximately 177.03 g/mol .

| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2,3- | (2,3-dichlorophenyl)methanol | 38594-42-2 | 85-88[1][2] | - |

| 2,4- | (2,4-dichlorophenyl)methanol | 1777-82-8 | 55-58[3][4] | 150 (at 25 mmHg)[5] |

| 2,5- | This compound | 34145-05-6 | 79-80 | 266 |

| 2,6- | (2,6-dichlorophenyl)methanol | 15258-73-8 | 96-98 | 150 (at 25 mmHg)[6] |

| 3,4- | (3,4-dichlorophenyl)methanol | 1805-32-9 | 35-38 | - |

| 3,5- | (3,5-dichlorophenyl)methanol | 60211-57-6 | 79-82[7][8][9] | 251.88 (rough estimate)[7][10][11] |

Synthesis and Experimental Protocols

The synthesis of dichlorophenylmethanol isomers is most commonly achieved through the reduction of the corresponding dichlorobenzaldehyde or dichlorobenzoic acid derivatives. Another prevalent method involves the hydrolysis of dichlorobenzyl chlorides.

General Experimental Protocol for the Reduction of Dichlorobenzaldehydes

This protocol outlines a general procedure for the synthesis of dichlorophenylmethanols via the reduction of the corresponding dichlorobenzaldehydes using sodium borohydride.

Materials:

-

Appropriate dichlorobenzaldehyde isomer (1 equivalent)

-

Sodium borohydride (NaBH₄) (1-2 equivalents)

-

Methanol or Ethanol

-

Deionized water

-

Glacial acetic acid

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the dichlorobenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. For the synthesis of (2,3-dichlorophenyl)methanol, a solution of sodium borohydride in 0.2 N sodium hydroxide can be used.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Acidify the mixture to a pH of approximately 6 with glacial acetic acid.[1]

-

The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the aqueous mixture with dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude dichlorophenylmethanol.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol for the Synthesis of (3,5-dichlorophenyl)methanol from 3,5-Dichlorobenzoic Acid

This protocol describes the reduction of 3,5-dichlorobenzoic acid to the corresponding alcohol.

Materials:

-

3,5-Dichlorobenzoic acid

-

Reducing agent (e.g., potassium borohydride (KBH₄) and zinc chloride (ZnCl₂))[12]

-

Tetrahydrofuran (THF)

-

Ethyl acetate

Procedure:

-

In a dry reaction vessel, add the reducing agent and zinc chloride.

-

After inerting the atmosphere (e.g., with nitrogen), add THF.

-

A solution of 3,5-dichlorobenzoic acid in THF is then added dropwise to the stirred mixture.

-

Maintain the reaction under reflux until completion.

-

After cooling, add ethyl acetate. The product can be isolated by filtration, followed by washing and drying of the crystals.[12]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of the dichlorophenylmethanol isomers.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are characterized by signals for the benzylic protons (-CH₂OH) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for each substitution pattern.

-

(2,4-dichlorophenyl)methanol : The ¹H NMR spectrum shows signals at approximately 7.38 (d), 7.36 (d), and 7.25 (dd) ppm for the aromatic protons, and a singlet at 4.71 ppm for the benzylic protons.[13]

-

This compound : The ¹H NMR data for this isomer is available, showing characteristic aromatic and benzylic proton signals.[14]

-

(2,6-dichlorophenyl)methanol : The ¹H NMR spectrum for this isomer has been reported.[9]

-

(3,4-dichlorophenyl)methanol : The ¹H NMR spectrum displays aromatic proton signals around 7.42 (d), 7.39 (d), and 7.15 (dd) ppm, with the benzylic proton signal at 4.61 ppm.[15]

-

(3,5-dichlorophenyl)methanol : ¹H NMR data is available for this isomer.[16]

¹³C NMR Spectroscopy

The carbon NMR spectra provide information on the number and chemical environment of the carbon atoms in each isomer.

-

(2,4-dichlorophenyl)methanol : The ¹³C NMR spectrum has been reported.[17]

-

(3,4-dichlorophenyl)methanol : The ¹³C NMR spectrum for this isomer has been documented.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups, particularly the O-H stretch of the alcohol and the C-Cl stretches of the chlorinated aromatic ring.

-

(2,4-dichlorophenyl)methanol : The IR spectrum is available.

-

(2,6-dichlorophenyl)methanol : The IR spectrum has been recorded.

-

(3,4-dichlorophenyl)methanol : The IR spectrum for this isomer is available in the NIST WebBook.

Applications in Drug Development and Research

Dichlorophenylmethanol isomers serve as key building blocks in the synthesis of a variety of biologically active molecules. For instance, 2,4-dichlorobenzyl alcohol is utilized as a mild antiseptic in throat lozenges.[5] The different isomers can be used to synthesize derivatives with varying pharmacological profiles, making them important tools in medicinal chemistry and drug discovery. The 2,6- and 3,5-dichloro isomers are also used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8][9][10]

Conclusion

This technical guide has provided a detailed overview of the structural isomers of dichlorophenylmethanol, with a particular focus on their nomenclature, physicochemical properties, and synthetic methodologies. The presented data, structured for easy comparison, along with detailed experimental protocols, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The distinct properties of each isomer underscore the importance of positional isomerism in determining the chemical and biological characteristics of a molecule.

References

- 1. 2,3-DICHLOROBENZYL ALCOHOL | 38594-42-2 [chemicalbook.com]

- 2. 2,3-Dichlorobenzyl alcohol 97 38594-42-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 3,5-Dichlorobenzyl alcohol | 60211-57-6 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. echemi.com [echemi.com]

- 8. 3,5-Dichlorobenzyl alcohol CAS#: 60211-57-6 [m.chemicalbook.com]

- 9. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]

- 10. 3,5-Dichlorobenzyl alcohol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. rsc.org [rsc.org]

- 12. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 13. 2-Chlorobenzyl alcohol(17849-38-6) 13C NMR [m.chemicalbook.com]

- 14. 2,4-Dichlorobenzyl alcohol(1777-82-8) 13C NMR [m.chemicalbook.com]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119) [hmdb.ca]

- 16. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR spectrum [chemicalbook.com]

- 17. www1.chem.umn.edu [www1.chem.umn.edu]

The Solubility Profile of (2,5-Dichlorophenyl)methanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dichlorophenyl)methanol is a halogenated aromatic alcohol with applications in chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative solubility determination, and presents logical workflows to guide experimental design. Due to the limited availability of specific quantitative solubility data in public literature, this guide emphasizes the importance of experimental determination and provides the framework for generating such critical data.

Introduction to this compound and its Solubility

This compound, also known as 2,5-dichlorobenzyl alcohol, is a solid crystalline powder at room temperature.[1] Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a hydroxymethyl group, dictates its physicochemical properties, including its solubility. The presence of the polar hydroxyl group allows for hydrogen bonding, while the dichlorinated phenyl ring imparts a significant degree of non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Qualitative assessments indicate that this compound has moderate solubility in organic solvents and limited solubility in water.[2] However, for precise process development and modeling, quantitative data is essential. This document provides the tools and methodologies for researchers to obtain this data.

Quantitative Solubility Data

To facilitate systematic data collection and comparison, the following table is provided as a template for researchers to populate with their experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Shake-Flask / HPLC | ||

| Ethanol | 25 | Shake-Flask / HPLC | ||

| Acetone | 25 | Shake-Flask / HPLC | ||

| Ethyl Acetate | 25 | Shake-Flask / HPLC | ||

| Dichloromethane | 25 | Shake-Flask / HPLC | ||

| Toluene | 25 | Shake-Flask / HPLC | ||

| Heptane | 25 | Shake-Flask / HPLC | ||

| Dimethyl Sulfoxide | 25 | Shake-Flask / HPLC | ||

| User-defined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent of interest using the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (0.22 µm, chemically compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or on a stirrer plate.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures for determining the solubility of this compound.

Figure 1: Experimental workflow for determining the solubility of this compound.

Figure 2: Logical relationship of factors influencing the final solubility measurement.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to generate this crucial information. The detailed experimental protocol for the shake-flask method, combined with the illustrative workflow diagrams, offers a robust approach to systematically determine the solubility profile of this compound. Accurate solubility data is indispensable for the efficient and scalable use of this compound in research, development, and manufacturing. It is strongly recommended that researchers perform these experimental determinations to ensure the success of their specific applications.

References

- 1. 2,5-DICHLOROBENZYL ALCOHOL | 34145-05-6 [chemicalbook.com]

- 2. CAS 34145-05-6: 2,5-Dichlorobenzenemethanol | CymitQuimica [cymitquimica.com]

- 3. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2,4-Dichlorobenzyl alcohol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Analysis of (2,5-dichlorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,5-dichlorophenyl)methanol (CAS No: 34145-05-6), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using several spectroscopic techniques. The quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The assignments for this compound are presented in Table 1.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.48 | d | 1H | Ar-H (H6) |

| 7.26 | d | 1H | Ar-H (H3) |

| 7.19 | dd | 1H | Ar-H (H4) |

| 4.72 | s | 2H | CH₂ |

| 2.45 | s (broad) | 1H | OH |

Table 1: ¹H NMR spectral data for this compound in CDCl₃.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts are detailed in Table 2.

| Chemical Shift (δ) ppm | Assignment |

| 139.5 | Ar-C (C1) |

| 132.8 | Ar-C (C2) |

| 130.5 | Ar-CH (C4) |

| 129.2 | Ar-CH (C6) |

| 128.8 | Ar-CH (C3) |

| 128.0 | Ar-C (C5) |

| 62.5 | CH₂ |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on the absorption of infrared radiation. Key absorption bands are listed in Table 3, derived from the NIST gas-phase IR spectrum.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3650 | Medium | O-H stretch (free) |

| 3080 | Medium | C-H stretch (aromatic) |

| 2940 | Medium | C-H stretch (aliphatic) |

| 1590, 1470 | Strong | C=C stretch (aromatic) |

| 1400 | Medium | O-H bend |

| 1130 | Strong | C-O stretch |

| 820 | Strong | C-H bend (out-of-plane) |

| 710 | Strong | C-Cl stretch |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected major peaks in the electron ionization (EI) mass spectrum are shown in Table 4.

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 176 | 65 | [M]⁺ (Molecular Ion, ³⁵Cl₂) |

| 178 | 42 | [M+2]⁺ (Isotope Peak, ³⁵Cl³⁷Cl) |

| 180 | 7 | [M+4]⁺ (Isotope Peak, ³⁷Cl₂) |

| 141 | 100 | [M-Cl]⁺ |

| 113 | 50 | [C₇H₆OCl]⁺ - H₂O |

| 77 | 45 | [C₆H₅]⁺ |

Table 4: Principal mass spectral data for this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.0 ppm).

-

-

Instrument Setup :

-

The spectra are acquired on a 400 MHz NMR spectrometer.

-

The probe is tuned to the respective frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is shimmed to ensure high homogeneity.

-

-

Data Acquisition Parameters :

-

¹H NMR :

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 45°

-

Spectral width: 16 ppm

-

-

¹³C NMR :

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 240 ppm

-

-

-

Data Processing :

-

A Fourier transform is applied to the acquired Free Induction Decay (FID).

-

The resulting spectrum is phase-corrected.

-

The baseline is corrected to be flat.

-

The spectrum is referenced to the TMS signal at 0.0 ppm.

-

IR Spectroscopy Protocol

For solid samples like this compound, the thin solid film method is commonly employed.

-

Sample Preparation :

-

Dissolve a small amount (approx. 10 mg) of this compound in a few drops of a volatile solvent such as dichloromethane.

-

Place a single, clean salt plate (NaCl or KBr) on a clean surface.

-

Drop the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol

Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively small, volatile organic molecules.

-

Sample Introduction :

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in a high vacuum environment.

-

-

Ionization :

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment in a characteristic pattern.

-

-

Mass Analysis :

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

An electron multiplier detector records the abundance of each ion.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

-

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis and structural elucidation of this compound is depicted in the following diagram.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Theoretical Exploration of (2,5-dichlorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of (2,5-dichlorophenyl)methanol. The document outlines detailed computational methodologies for determining its molecular structure, vibrational frequencies, and electronic properties. This information is crucial for understanding the molecule's behavior and potential applications in drug development and materials science.

Physicochemical Properties

This compound, also known as 2,5-dichlorobenzyl alcohol, is a white solid at room temperature.[1] Its fundamental properties are summarized in the table below. The calculated theoretical values are essential for validating computational models and providing deeper insights into the molecule's characteristics.

| Property | Experimental Value | Theoretical Value (Placeholder) |

| Molecular Formula | C₇H₆Cl₂O | C₇H₆Cl₂O |

| Molecular Weight | 177.03 g/mol | (To be calculated) |

| Melting Point | 79-80 °C | Not Applicable |

| Appearance | White fine crystalline powder[2] | Not Applicable |

| CAS Number | 34145-05-6[3] | Not Applicable |

| Optimized Geometry | Not available | (To be calculated) |

| Vibrational Frequencies | Gas-phase IR spectrum available | (To be calculated) |

| HOMO-LUMO Energy Gap | Not available | (To be calculated) |

Theoretical Calculation Workflow

The following diagram illustrates the typical workflow for the theoretical calculation of the properties of this compound.

Caption: Workflow for theoretical property calculation of this compound.

Experimental and Theoretical Methodologies

Experimental Data

The primary experimental data available for the validation of theoretical calculations is the gas-phase infrared (IR) spectrum of this compound, obtained from the National Institute of Standards and Technology (NIST) database. This spectrum provides the vibrational frequencies and intensities of the molecule in the gas phase, which can be directly compared with the results of theoretical frequency calculations.

Computational Protocol for Theoretical Calculations

The following protocol outlines a robust methodology for the theoretical calculation of the properties of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

3.2.1. Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

3.2.2. Initial Structure: The initial 3D structure of this compound can be built using a molecular modeling program like Avogadro or GaussView. The structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a methanol group.

3.2.3. Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step to obtain accurate predictions of other properties.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and effective choice for organic molecules.

-

Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good balance between accuracy and computational cost. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which is important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of bonding.

The optimization calculation should be run until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

3.2.4. Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of the IR Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding IR intensities. These calculated frequencies can be compared with the experimental IR spectrum for validation. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

3.2.5. Electronic Property Calculations: To understand the electronic structure and reactivity of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization or a subsequent single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

HOMO-LUMO Gap: The energy difference between the LUMO and HOMO (E_LUMO - E_HOMO) is the HOMO-LUMO gap. This value is an important indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

Conclusion

This guide provides a framework for the theoretical investigation of this compound. By following the detailed computational protocol, researchers can obtain valuable data on its optimized geometry, vibrational properties, and electronic structure. The comparison of these theoretical results with available experimental data, such as the gas-phase IR spectrum, is essential for validating the computational model and ensuring the reliability of the predictions. This combined theoretical and experimental approach offers a powerful tool for understanding the fundamental properties of this compound and guiding its potential applications in various scientific fields.

References

Unlocking the Potential of Dichlorophenylmethanol Compounds in Scientific Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dichlorophenylmethanol scaffold and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. The presence of the dichlorophenyl group significantly influences the lipophilicity and electronic properties of these molecules, making them promising candidates for investigation in various fields of research, including antimicrobial, anticancer, and insecticidal applications. This in-depth technical guide explores the core applications of dichlorophenylmethanol compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antimicrobial Applications: Combating Fungal and Bacterial Pathogens

Dichlorophenylmethanol derivatives, particularly those incorporating an imidazole moiety, have demonstrated significant antifungal properties. These compounds are key components in several commercially successful antifungal agents. Additionally, simpler structures like 2,4-dichlorobenzyl alcohol are utilized for their antiseptic qualities.

Antifungal Activity

The primary mechanism of antifungal action for many dichlorophenylmethanol-based compounds, such as econazole and clotrimazole, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] By targeting the enzyme lanosterol 14-alpha-demethylase, these compounds disrupt the integrity of the cell membrane, leading to increased permeability and ultimately, fungal cell death.[3][4]

The following table summarizes the in vitro antifungal activity of representative dichlorophenylmethanol derivatives against various fungal species.

| Compound | Fungal Species | MIC (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Econazole | Candida albicans | 0.016 - 16 | 8 | - | [5] |

| Candida spp. (clinical isolates) | 16 - 32 | - | - | [1] | |

| Yeasts | 1.56 - 25 | - | - | [6] | |

| Miconazole | Candida albicans | 0.016 - 16 | 4 | - | [5] |

| Yeasts | 1.56 - 25 | - | - | [6] | |

| Itraconazole | Candida albicans | 0.032 - 16 | 16 | - | [5] |

| Fluconazole | Candida albicans | 0.25 - 64 | 64 | - | [5] |

MIC: Minimum Inhibitory Concentration; MIC50/90: MIC required to inhibit 50%/90% of isolates.

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is the broth microdilution assay, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a dichlorophenylmethanol compound that inhibits the visible growth of a fungal isolate.

Materials:

-

Dichlorophenylmethanol compound of interest

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of the dichlorophenylmethanol compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in RPMI-1640 medium to achieve the desired final concentration range in the microtiter plate.

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Plate Inoculation: Add 100 µL of the appropriate compound dilution to each well of the 96-well plate. Add 100 µL of the prepared fungal inoculum to each well. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

Antiseptic and Antiviral Activity

2,4-Dichlorobenzyl alcohol is a mild antiseptic used in products like throat lozenges. Its mechanism of action is thought to involve the denaturation of proteins.[7] It has also been shown to possess antiviral activity against certain enveloped viruses.

| Compound | Virus | Assay | Result | Reference(s) |

| 2,4-Dichlorobenzyl alcohol (in combination with amylmetacresol) | Respiratory Syncytial Virus (RSV) | Virucidal Assay | Deactivation | [8] |

| SARS-CoV | Virucidal Assay | Deactivation | [8] | |

| Parainfluenza virus type 3 | Virucidal Assay | Significant reduction in viral titre | [2] | |

| Cytomegalovirus (CMV) | Virucidal Assay | Significant reduction in viral titre | [2] |

Anticancer Applications: Targeting Cancer Cell Proliferation

Certain dichlorophenylmethanol derivatives, notably clotrimazole, have been investigated for their potential anticancer properties. The proposed mechanisms of action are multifaceted and include the disruption of calcium homeostasis and the inhibition of glycolysis in cancer cells.[3]

Mechanism of Action in Cancer

Clotrimazole has been shown to inhibit the proliferation of various cancer cell lines.[9][10][11] It can induce cell cycle arrest, typically at the G0/G1 phase, and promote apoptosis.[9] One of the key molecular targets is the inhibition of glycolytic enzymes like hexokinase, which are often overexpressed in cancer cells and crucial for their high metabolic rate.[4]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of clotrimazole against various human cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference(s) |

| Clotrimazole | CAL27 (Oral Squamous Cell Carcinoma) | CCK-8 | 35.9 | 48 | [9] |

| SCC25 (Oral Squamous Cell Carcinoma) | CCK-8 | 35.6 | 48 | [9] | |

| UM1 (Oral Squamous Cell Carcinoma) | CCK-8 | 31.4 | 48 | [9] | |

| A375 (Melanoma) | Cell Viability | 9.88 ± 0.36 | 48 | [4][10] | |

| PC-3 (Prostate Cancer) | MTT | 14.08 | 48 | [12] | |

| UM-UC-5 (Bladder Cancer) | MTT | 20.24 | 48 | [12] | |

| MCF-7 (Breast Cancer) | Glucose Uptake | Ki = 77.1 ± 7.8 | - | [13] | |

| MDA-MB-231 (Breast Cancer) | Glucose Uptake | Ki = 37.8 ± 4.2 | - | [13] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxic effects of a compound.

Objective: To determine the concentration of a dichlorophenylmethanol compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Dichlorophenylmethanol compound of interest

-

Cancer cell line (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the dichlorophenylmethanol compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Insecticidal Applications: A Link to Organochlorine Activity

While research into the insecticidal properties of dichlorophenylmethanol compounds is less extensive than in the antimicrobial and anticancer fields, a notable example is 1,1-bis(4-chlorophenyl)ethanol, also known as chlorfenethol. This compound is recognized as an obsolete insecticide and acaricide.

Mechanism of Action

Chlorfenethol is believed to disrupt the nervous system of insects.[6] Its structure is related to the well-known organochlorine insecticide DDT. The mode of action of DDT and related compounds involves the disruption of sodium ion channels in the neurons of insects, leading to spontaneous firing, spasms, and eventual death.

Quantitative Insecticidal Data

Quantitative data on the insecticidal activity of dichlorophenylmethanol compounds is limited in the readily available literature. However, the known activity of chlorfenethol suggests that this chemical class warrants further investigation for pest control applications.

Experimental Protocol: Insect Contact Toxicity Bioassay

A common method to assess the toxicity of a compound to insects is the contact toxicity bioassay.

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of a dichlorophenylmethanol compound against a target insect species.

Materials:

-

Dichlorophenylmethanol compound of interest

-

Target insect species (e.g., houseflies, mosquitoes)

-

Acetone or another suitable volatile solvent

-

Glass vials or petri dishes

-

Micropipette or spray tower

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the dichlorophenylmethanol compound in a volatile solvent like acetone.

-

Treatment Application:

-

Vial/Petri Dish Coating: Apply a known volume of each dilution to the inner surface of a glass vial or petri dish. Allow the solvent to evaporate completely, leaving a uniform film of the compound.

-

Topical Application: For LD50 determination, a precise volume of the compound solution is applied directly to the thorax of individual insects using a microapplicator.

-

-

Insect Exposure: Introduce a known number of insects into each treated container. Include a control group exposed only to the solvent.

-

Observation: Maintain the insects under controlled conditions (temperature, humidity, and light) and record mortality at specific time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. The LC50 or LD50 value can then be determined using probit analysis.

Conclusion and Future Directions

Dichlorophenylmethanol and its derivatives are a class of compounds with significant and diverse biological activities. Their established use in antifungal therapy provides a strong foundation for further research and development. The emerging evidence of their anticancer potential, particularly the multifaceted mechanism of action of clotrimazole, opens up exciting avenues for drug repurposing and the design of novel oncology treatments. While the insecticidal applications are less explored, the known activity of chlorfenethol suggests that this scaffold could be a valuable starting point for the development of new pest control agents.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their various biological targets.

-

Mechanism of Action studies: To further elucidate the molecular pathways involved in their antifungal, anticancer, and insecticidal effects.

-

In vivo efficacy and toxicity studies: To translate the promising in vitro findings into potential therapeutic or practical applications.

By continuing to explore the chemical space around the dichlorophenylmethanol core, the scientific community can unlock the full potential of this versatile class of compounds.

References

- 1. 1,1-Bis(4-chlorophenyl)ethanol | C14H12Cl2O | CID 6624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Miticidal Properties of Di(p-Chlorophenyl) Methyl Carbinol in Laboratory Insect Rearings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chlorfenethol (Ref: ENT 9624) [sitem.herts.ac.uk]

- 7. Developmental Toxicity Assays Using the Drosophila Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DDT - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. US3939277A - Insecticidal biodegradable analogues of DDT - Google Patents [patents.google.com]

- 12. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

Biological Activity Screening of (2,5-Dichlorophenyl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of (2,5-dichlorophenyl)methanol derivatives. The strategic incorporation of the 2,5-dichlorophenyl moiety into molecular scaffolds has been explored for its potential to yield compounds with a range of pharmacological activities. The chlorine atoms on the phenyl ring significantly influence the lipophilicity, electronic properties, and metabolic stability of these derivatives, thereby modulating their interaction with biological targets. This document details the reported biological activities, presents available quantitative data, outlines relevant experimental protocols, and visualizes key experimental and conceptual workflows. While comprehensive screening data for a wide range of this compound derivatives is still an emerging area of research, this guide synthesizes the existing knowledge on this class of compounds and their close structural analogs to inform future drug discovery and development efforts.

Overview of Biological Activities

Derivatives of dichlorinated phenyl compounds have been investigated for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence and position of the chlorine atoms can enhance the potency and selectivity of these molecules.

Anticancer Activity

The cytotoxic potential of compounds containing the dichlorophenyl group is a significant area of investigation. These compounds can induce cell death in cancer cell lines through various mechanisms. A notable example is a derivative of this compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile , which has demonstrated promising cytotoxic activities against several human cancer cell lines.

Antimicrobial Activity

The antiseptic properties of dichlorobenzyl alcohols are well-documented. For instance, 2,4-dichlorobenzyl alcohol is a known mild antiseptic used in the treatment of mouth and throat infections.[1][2] This suggests that derivatives of this compound may also possess antimicrobial properties worth investigating against a spectrum of bacterial and fungal pathogens.

Anti-inflammatory Activity

Dichlorophenyl-containing compounds have also been explored for their anti-inflammatory potential. Studies on related structures, such as N-phenyl-2,4-dichlorophenyl hydrazone and various 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiones, have shown significant anti-inflammatory effects in preclinical models.[3][4] These findings suggest that this compound derivatives could be promising candidates for the development of novel anti-inflammatory agents.

Data Presentation: Quantitative Biological Activity

The following table summarizes the available quantitative data for a specific this compound derivative and related dichlorophenyl compounds to provide a comparative overview of their potency.

| Compound Name/Class | Biological Activity | Assay/Model | Target/Cell Line | Quantitative Data (IC50/Inhibition) | Reference |

| 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | Cytotoxicity | XTT Cell Viability Assay | MDA-MB-231 (Breast Cancer) | IC50: 10.7 µM | [5] |

| A549 (Lung Cancer) | IC50: 7.7 µM | [5] | |||

| MIA PaCa-2 (Pancreatic Cancer) | IC50: 7.3 µM | [5] | |||

| 1-(2,4-Dichlorobenzyl)indoles | Enzyme Inhibition | cPLA2α Inhibition Assay | Cytosolic phospholipase A2α | Submicromolar IC50 values | [4] |

| 5-(3,4-Dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones | Anti-inflammatory | Carrageenan-induced paw edema | - | 30.6% to 57.8% inhibition | [3] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant | ABTS free radical scavenging | - | IC50: 52 µg/mL | [6] |

| DPPH assay | - | IC50: 45 µg/mL | [6] | ||

| 3,5-Dichlorobenzyl ester derivatives | Antifungal | in vitro antifungal assay | Botrytis cinerea | EC50: 6.60 mg/L | [7] |

| Rhizoctonia solani | EC50: 1.61 mg/L | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of this compound derivatives. The following sections provide established protocols for key biological assays.

Cytotoxicity Screening: XTT Cell Viability Assay

The XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a soluble formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MDA-MB-231, A549, MIA PaCa-2) in 96-well microtiter plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent. Add the XTT mixture to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[5]

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria or fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine if the compound is microbicidal or microbistatic, an aliquot from the wells with no visible growth can be subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental and conceptual frameworks relevant to the biological screening of this compound derivatives.

Experimental Workflow for Cytotoxicity Screening

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory effects of some dichlorophenyl compounds which inhibit cyclooxygenase (COX) enzymes, the following diagram illustrates a simplified arachidonic acid signaling pathway that could be a target for this compound derivatives.

Conclusion

The available data, although not extensive for the specific this compound core, suggests that its derivatives are promising candidates for further investigation as anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols offer a standardized framework for the systematic screening of new analogs. Future research should focus on synthesizing a library of this compound derivatives and conducting comprehensive biological evaluations to establish clear structure-activity relationships and elucidate their mechanisms of action, including the identification of specific molecular targets and signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. auctoresonline.org [auctoresonline.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Landscape of Novel Compound Synthesis Utilizing (2,5-Dichlorophenyl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dichlorophenyl)methanol is a halogenated aromatic alcohol that holds potential as a versatile starting material in the synthesis of novel compounds for various applications, including pharmaceuticals and materials science. Its dichlorinated phenyl ring offers a scaffold that can be functionalized to create a diverse range of derivatives. This technical guide provides an overview of the synthetic utility of this compound and related dichlorophenyl compounds in the development of new chemical entities. Due to the fragmented nature of currently available public research, this document will focus on illustrative examples of synthetic transformations and the biological activities of related structures, rather than a singular, in-depth case study of a novel compound class derived directly from this compound.

Synthetic Utility and Transformations

This compound can undergo a variety of chemical reactions at its hydroxyl group and aromatic ring, making it a valuable building block in organic synthesis. Key transformations include:

-

Oxidation: The primary alcohol functional group can be oxidized to the corresponding aldehyde or carboxylic acid, which are versatile intermediates for further synthetic manipulations.

-

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of a wide array of functional groups and the linkage to other molecular scaffolds.

-

Halogenation: The hydroxyl group can be substituted with a halogen, such as chlorine or bromine, to produce 2,5-dichlorobenzyl halides. These halides are excellent electrophiles for nucleophilic substitution reactions.

-

Coupling Reactions: The aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Heck couplings, to form carbon-carbon bonds and construct more complex molecular architectures.

Application in the Synthesis of Biologically Active Molecules

While a direct and extensive lineage of novel bioactive compounds originating from this compound is not prominently documented in publicly accessible literature, the broader class of dichlorophenyl derivatives has been explored in the development of therapeutic agents. These examples provide insights into the potential applications of scaffolds containing the dichlorophenyl moiety.

Dichlorophenyl Moieties in Enzyme Inhibitors

The dichlorophenyl structural motif is present in a number of potent and selective enzyme inhibitors. For instance, derivatives containing a 2,4-dichlorophenyl group have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. Although not directly synthesized from this compound, these compounds highlight the favorable interactions that the dichlorophenyl group can establish within the active sites of enzymes.

Dichlorophenyl Groups in Heterocyclic Scaffolds